molecular formula C21H40NNaO4S B087242 Sodium N-methyl-N-oleoyltaurate CAS No. 137-20-2

Sodium N-methyl-N-oleoyltaurate

Cat. No. B087242
CAS RN: 137-20-2
M. Wt: 425.6 g/mol
InChI Key: IZWPGJFSBABFGL-GMFCBQQYSA-M
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Description

Synthesis Analysis

Sodium N-methyl-N-oleoyltaurate can be synthesized through the Schotten-Baumann reaction, involving the reaction of sodium salt of amino acid with oleoyl chloride. The product is characterized using chromatographic and spectral techniques, highlighting its amphiphilic nature due to the presence of both hydrophobic and hydrophilic groups (Sreenu, Nayak, Prasad, & Sreedhar, 2014).

Molecular Structure Analysis

The molecular structure of sodium N-methyl-N-oleoyltaurate is characterized by the presence of an oleoyl group attached to a N-methyltaurate moiety. This structure facilitates the formation of micelles and contributes to its surface-active properties. Techniques like X-ray diffraction and spectroscopy have been used to study similar oleic acid-based compounds, providing insights into the arrangement of hydrocarbon chains and hydrogen-bonded structures (Tandon, Raudenkolb, Neubert, Rettig, & Wartewig, 2001).

Chemical Reactions and Properties

Sodium N-methyl-N-oleoyltaurate participates in chemical reactions characteristic of anionic surfactants, such as interactions with proteins like gelatin beyond the isoelectric point without precipitation. These interactions are influenced by factors like pH, ionic strength, and concentration, affecting properties like proton acceptance and viscosity (Tavernier, 1983).

Physical Properties Analysis

The physical properties of sodium N-methyl-N-oleoyltaurate, such as its critical micelle concentration (CMC) and the formation of micellar structures, are critical for its application as a surfactant. These properties are influenced by the amphiphilic nature of the molecule, which allows it to reduce surface tension and stabilize emulsions more effectively than other surfactants like sodium lauryl sulphate (SLS) (Sreenu et al., 2014).

Chemical Properties Analysis

The chemical properties of sodium N-methyl-N-oleoyltaurate, including its reactivity and interactions with other molecules, are fundamental to its utility in various applications. Its interaction with gelatin, for instance, showcases its ability to bind to cationic groups and induce changes in viscosity and conformation based on environmental conditions, illustrating its versatility as a chemical agent (Tavernier, 1983).

Scientific Research Applications

  • Sodium N-methyl-N-oleoyltaurate interacts with gelatin, demonstrating a stoichiometric ratio of anionic surfactant to cationic groups of gelatin reaching 1:1 at the equivalent point. This interaction is influenced by factors such as pH, ionic strength, and gelatin concentration, affecting proton acceptance and viscosity related to conformational changes in the gelatin (Tavernier, 1983).

  • In the field of energy storage, research on sodium-ion batteries over the last 50 years has revealed the potential of sodium-based compounds like Sodium N-methyl-N-oleoyltaurate in developing high-energy batteries for applications such as load leveling and electric vehicles (Delmas, 2018).

  • Sodium N-methyl-N-oleoyltaurate has been utilized in the synthesis of aromatic tellurides and ditellurides, acting as an efficient agent in the telluration of nonactivated aromatic iodides (Suzuki & Nakamura, 1992).

  • The compound has been instrumental in the development of sodium ion batteries (SIBs), particularly in enhancing the electrochemical performance of Na3V2(PO4)3 (NVP) cathodes. Its role as both a sodium and carbon source in the fabrication of three-dimensional NVP/C composites with hierarchical nanoflake-assembled structures has been noted (Li et al., 2018).

  • Sodium N-methyl-N-oleoyltaurate, also known as metam sodium (sodium N-methyl dithiocarbamate, metam-Na), is widely used in agriculture for controlling soilborne plant pathogens, nematodes, and weeds. It decomposes rapidly in moist soils to the biocide methyl isothiocyanate (MITC), showing varied efficacy against different soil pests depending on concentration and temperature conditions (Klose et al., 2008).

Safety And Hazards

Sodium N-methyl-N-oleoyltaurate can cause skin irritation and serious eye damage . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this substance .

properties

IUPAC Name

sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H41NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26);/q;+1/p-1/b11-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWPGJFSBABFGL-GMFCBQQYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39388-01-7 (Parent), Array
Record name Sodium N-methyl-N-oleoyltaurate
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DSSTOX Substance ID

DTXSID5027067
Record name Sodium N-methyl-N-oleoyltaurate
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Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid, White solid with a sweet odor; [Hawley]
Record name Ethanesulfonic acid, 2-[methyl[(9Z)-1-oxo-9-octadecen-1-yl]amino]-, sodium salt (1:1)
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Record name Sodium N-methyl-N-oleoyltaurate
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Product Name

Sodium N-methyl-N-oleoyltaurate

CAS RN

137-20-2, 39388-01-7
Record name Sodium N-methyl-N-oleoyltaurate
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Record name Ethanesulfonic acid, 2-[methyl[(9Z)-1-oxo-9-octadecen-1-yl]amino]-, sodium salt (1:1)
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Record name Sodium N-methyl-N-oleoyltaurate
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Record name Sodium 2-[methyloleoylamino]ethane-1-sulphonate
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Record name SODIUM METHYL OLEOYL TAURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JM Hill - Biochemical Journal, 1970 - ncbi.nlm.nih.gov
… sulphate, Mannoxol OT (sodium dioctyl sulphosuccinate), sodium octadecyl sulphate, Igepon A (sodium oleoylethanesulphonate) and Igepon T (sodium N-methylN-oleoyltaurate), but …
Number of citations: 2 www.ncbi.nlm.nih.gov
JK Weil, AJ Stirton, RG Bistline Jr - Journal of the American Oil …, 1960 - Wiley Online Library
Carboxylic acid amides of α‐sulfopalmitic and α‐sulfostearic acids were prepared from ammonia, ethylamine, ethanolamine, isopropylalcoholamine, diethanolamine, and N‐…
Number of citations: 13 aocs.onlinelibrary.wiley.com
WR Kelly - Journal of the American Oil Chemists Society, 1966 - Springer
Three test methods have been developed to show the measurably close relationship existing among detergency, foam, and the indication of the type of “emulsion” naturally inclined to …
Number of citations: 2 link.springer.com
MW Renoll, QV Winkle - Journal of the American Chemical …, 1951 - ACS Publications
… The compounds investigated were Santomerse D, sodium decylbenzenesulfonate; sodium lignin sulfonate; Igepon-T, sodium N-methylN-oleoyltaurate; sodium cellulose phthalate; Vel, …
Number of citations: 6 pubs.acs.org
U Coomaraswamy, DJ Gumpf - International Journal of …, 1984 - microbiologyresearch.org
… citri were treated in various ways, including osmotic shock with distilled water, treatment with surface-active agents and solvents, such as Igepon T-73 (sodium N-methyl-N-oleoyltaurate)…
Number of citations: 4 www.microbiologyresearch.org
MK Palomar, MK Brakke - Phytopathology, 1976 - apsnet.org
… ISCO is a trademark of Instrumentation Specialties Co., Lincoln, Nebraska; Igepon T-73 is a trade name for a preparation of about 73% NaCl and 37% sodium N-methyl N-oleoyltaurate …
Number of citations: 14 www.apsnet.org
TM Schmitt - 2001 - books.google.com
In the tradition of the popular first edition, Analysis of Surfactants, Second Edition offers a comprehensive and practical account of analysis methods for determining and understanding …
Number of citations: 412 books.google.com
UC Agreement - Energy, 1990 - osti.gov
… The surfactants tested were Igepon T-33 (sodium N-methyl-N-oleoyltaurate), Igepal CA-720 (an octylphenol ethoxylate), and Igepal CO-730 and CO-850 (both nonylphenol ethoxylates)…
Number of citations: 0 www.osti.gov
A Cnm - researchgate.net
… Deionized water (about 100 g), about 2.08 g of 20% (w/w) sodium N-methyl-N-oleoyltaurate (Igepon T-77), and about 10 g of acetone were mixed in a 250 mL 4-necked roundbottom …
Number of citations: 0 www.researchgate.net
JK Dale, SJ Rundman
Number of citations: 0

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